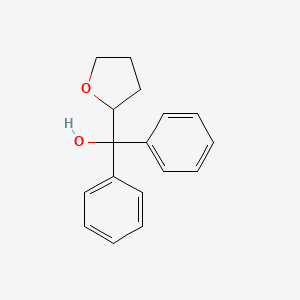![molecular formula C5H12N2O2S2 B14702255 3-[(2-Aminoethyl)disulfanyl]-L-alanine CAS No. 22801-37-2](/img/structure/B14702255.png)
3-[(2-Aminoethyl)disulfanyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoethyl)disulfanyl]-L-alanine: is a chemical compound with the molecular formula C₅H₁₂N₂O₂S₂. It is a derivative of alanine, where the amino group is substituted with a disulfanyl group linked to an aminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)disulfanyl]-L-alanine typically involves the reaction of L-alanine with 2-aminoethanethiol in the presence of an oxidizing agent to form the disulfide bond. The reaction conditions often include a controlled pH environment and specific temperature settings to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes the purification of the product through crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The disulfide bond in 3-[(2-Aminoethyl)disulfanyl]-L-alanine can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3-[(2-Aminoethyl)disulfanyl]-L-alanine is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it valuable in the study of redox reactions and disulfide exchange mechanisms .
Biology: In biological research, this compound is used to study protein folding and stability, as the disulfide bond plays a crucial role in the formation of tertiary and quaternary structures of proteins .
Medicine: It is also explored for its role in developing novel therapeutic agents for diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)disulfanyl]-L-alanine involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and can influence the structural stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for maintaining protein structure and function .
Molecular Targets and Pathways:
Proteins with thiol groups: The compound targets cysteine residues in proteins, forming disulfide bonds.
Redox pathways: It participates in redox reactions, influencing cellular redox balance and oxidative stress responses.
Comparison with Similar Compounds
- 3-[(2-Aminoethyl)disulfanyl]propanoic acid
- 3-[(2-Aminoethyl)dithio]propanoic acid
- Aminoethyl-SS-propionic acid
Comparison: 3-[(2-Aminoethyl)disulfanyl]-L-alanine is unique due to its specific substitution on the alanine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
22801-37-2 |
|---|---|
Molecular Formula |
C5H12N2O2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-aminoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2S2/c6-1-2-10-11-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
WYQFVGPQTGCDJH-BYPYZUCNSA-N |
Isomeric SMILES |
C(CSSC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C(CSSCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
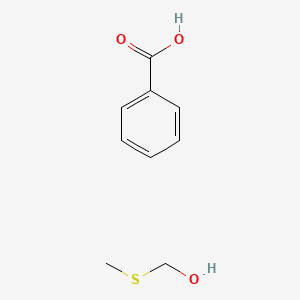
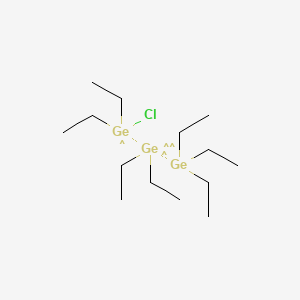
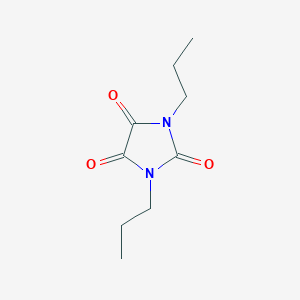
![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
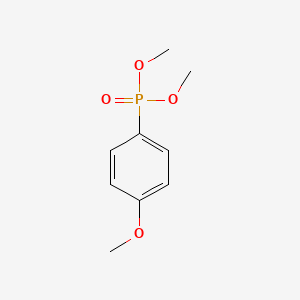
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
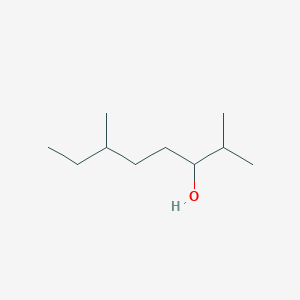

![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
